(2E)-3-{5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl}prop-2-enoic acid
CAS No.: 937599-40-1
Cat. No.: VC6541344
Molecular Formula: C14H15BrO5
Molecular Weight: 343.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937599-40-1 |
|---|---|
| Molecular Formula | C14H15BrO5 |
| Molecular Weight | 343.173 |
| IUPAC Name | (E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H15BrO5/c1-3-19-14(18)9(2)20-12-6-5-11(15)8-10(12)4-7-13(16)17/h4-9H,3H2,1-2H3,(H,16,17)/b7-4+ |
| Standard InChI Key | DPPYRHRVJILTJQ-QPJJXVBHSA-N |
| SMILES | CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (E)-3-[5-bromo-2-(1-ethoxy-1-oxopropan-2-yl)oxyphenyl]prop-2-enoic acid, reflects its stereospecific (E)-configuration and functional group arrangement. Key structural features include:
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Brominated phenyl ring: A para-bromo substituent enhances electrophilic aromatic substitution reactivity.
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Ethoxycarbonyl group: The -O-CO-O- linkage provides sites for hydrogen bonding and steric interactions.
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α,β-unsaturated carboxylic acid: The conjugated double bond adjacent to the carboxylic acid group enables Michael addition and cycloaddition reactions.
The SMILES notation CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=CC(=O)O confirms the spatial arrangement of substituents.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅BrO₅ | |
| Molecular Weight | 343.173 g/mol | |
| XLogP3-AA | 2.1 (estimated) | |
| Hydrogen Bond Donor Count | 1 (carboxylic acid -OH) | |
| Rotatable Bond Count | 7 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A multistep synthesis protocol is employed to construct the target molecule:
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Bromination: Electrophilic bromination of 2-hydroxyphenylacetic acid derivatives introduces the para-bromo substituent.
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Esterification: Reaction with ethyl chloroformate in the presence of pyridine yields the ethoxycarbonyl ether intermediate.
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Knoevenagel Condensation: The prop-2-enoic acid moiety is introduced via base-catalyzed condensation with malonic acid derivatives.
Critical parameters include:
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Temperature control (<50°C) to prevent decarboxylation.
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Use of anhydrous dimethylformamide (DMF) as a solvent for condensation steps.
Industrial Manufacturing
Scalable production utilizes continuous-flow reactors to enhance yield (reported ≥78%) and purity (>95% HPLC). Key innovations:
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Catalyst Optimization: Immobilized lipases reduce byproduct formation during esterification.
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Solvent Recycling: Tetrahydrofuran (THF) is recovered via fractional distillation, lowering environmental impact.
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the double bond, producing 5-bromo-2-(ethoxycarbonyl)ethoxybenzoic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated system to yield 3-(5-bromo-2-[(ethoxycarbonyl)ethoxy]phenyl)propanoic acid.
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines (e.g., piperidine) at 80°C in DMSO, enabling diversification of the aromatic ring.
Table 2: Representative Chemical Reactions
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 5-Bromo-2-(ethoxycarbonyl)ethoxybenzoic acid | 65 |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 3-(5-Bromo-2-[(ethoxycarbonyl)ethoxy]phenyl)propanoic acid | 82 |
| Substitution | Piperidine, DMSO, 80°C, 12h | Piperidine-derivatized analog | 71 |
Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies
The compound demonstrates moderate inhibitory activity (IC₅₀ = 12.3 μM) against cyclooxygenase-2 (COX-2) due to:
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π-π Stacking: The bromophenyl group interacts with Tyr385 in the COX-2 active site.
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Hydrogen Bonding: The ethoxycarbonyl oxygen forms a 2.9 Å bond with Ser530.
Metabolic Profiling
In vitro assays with human liver microsomes reveal two primary metabolic pathways:
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Ester Hydrolysis: Carboxylesterase-mediated cleavage of the ethoxycarbonyl group (t₁/₂ = 45 min).
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Glucuronidation: UGT1A9 catalyzes conjugation at the carboxylic acid moiety.
Comparative Analysis with Halogenated Analogs
Reactivity Trends
The bromine substituent confers distinct properties compared to chloro/fluoro analogs:
Table 3: Halogen Substituent Effects
| Halogen | Electronegativity | Hammett σₚ | Relative Reaction Rate (SNAr) |
|---|---|---|---|
| Br | 2.96 | 0.23 | 1.0 (reference) |
| Cl | 3.16 | 0.11 | 0.87 |
| F | 3.98 | 0.06 | 0.42 |
Data adapted from
Bromine’s lower electronegativity and larger atomic radius enhance leaving-group ability in substitution reactions while maintaining aromatic stabilization.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to nonsteroidal anti-inflammatory drug (NSAID) candidates. Derivatization at the:
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Carboxylic acid: Amide formation yields COX-2-selective inhibitors.
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Bromine site: Suzuki-Miyaura coupling introduces biaryl motifs for kinase inhibition.
Materials Science
Incorporation into liquid crystals enhances thermal stability (ΔTₙᵢ = +15°C vs. non-brominated analogs) due to increased polarizability.
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